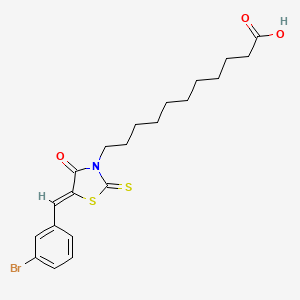

11-(5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid

Description

This compound belongs to the class of 4-thioxo-1,3-thiazolidin-3-yl derivatives, characterized by a central thiazolidinone ring substituted with a 3-bromobenzylidene group and an undecanoic acid chain. Such structural features are common in antimicrobial and enzyme-targeting agents, as seen in related compounds (e.g., docking studies for Beta sliding clamp inhibition in Xanthomonas oryzae ).

Properties

IUPAC Name |

11-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BrNO3S2/c22-17-11-9-10-16(14-17)15-18-20(26)23(21(27)28-18)13-8-6-4-2-1-3-5-7-12-19(24)25/h9-11,14-15H,1-8,12-13H2,(H,24,25)/b18-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJANGNKYQUPJL-SDXDJHTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid typically involves a multi-step process One common method includes the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized with an appropriate α-haloketone to yield the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

11-(5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromobenzylidene moiety can be reduced to the corresponding bromobenzyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Bromobenzyl derivatives.

Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C21H26BrNO3S2

- CAS Number : 300377-77-9

- Molecular Weight : 461.39 g/mol

The structure features a thiazolidine ring, which is crucial for its biological activity. The presence of the bromobenzylidene moiety enhances its interaction with biological targets.

Antidiabetic Properties

Research indicates that derivatives of thiazolidine compounds exhibit significant α-glucosidase inhibitory activity, which is pivotal for managing diabetes. In vitro studies have shown that compounds similar to 11-(5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid can inhibit α-glucosidase more effectively than standard drugs like voglibose. For example, one study reported that certain synthesized derivatives achieved up to 64.86% inhibition at a concentration of 100 µM, outperforming voglibose's 37.75% inhibition .

Antimicrobial Activity

Thiazolidine derivatives have demonstrated antimicrobial properties against various pathogens. The compound's structural features allow it to disrupt bacterial cell walls or interfere with metabolic pathways, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various models. Thiazolidines are known to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Its modifications can lead to new therapeutics targeting metabolic disorders and infectious diseases.

Research Tool

This compound serves as a research tool in studying enzyme kinetics and metabolic pathways due to its specific inhibitory properties on α-glucosidase and other enzymes.

Case Study 1: Synthesis and Characterization

A study synthesized various thiazolidine derivatives, including those based on the structure of this compound. The synthesized compounds were characterized using FTIR, NMR, and mass spectrometry techniques to confirm their structures and purity .

Case Study 2: In Vitro Biological Evaluation

In vitro assays conducted on the synthesized compounds demonstrated their ability to inhibit α-glucosidase effectively. The study compared the results against established standards and highlighted the potential of these compounds in diabetes management .

Mechanism of Action

The mechanism of action of 11-(5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The bromobenzylidene moiety may enhance binding affinity through hydrophobic interactions, while the undecanoic acid chain can facilitate membrane permeability.

Comparison with Similar Compounds

The compound is compared to structurally analogous thiazolidinone derivatives, focusing on substituent variations, synthetic routes, physicochemical properties, and biological activities.

Structural Similarities and Differences

Key Observations :

- Chain Length: The undecanoic acid chain distinguishes it from shorter-chain derivatives (e.g., 3-phenyl-propanoic acid in BOTP ), likely improving lipid solubility and cellular uptake.

Physicochemical Properties

Druglikeness and ADME

- Metabolic Stability: Thiazolidinones are prone to hydrolysis, but bromine substitution may slow degradation .

Biological Activity

The compound 11-(5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Structure

- Molecular Formula : C16H16BrNO3S2

- Molecular Weight : 414.33 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCCCCCCCCCC(=O)N1C(=S)S/C(=C\c2ccc(cc2)Br)/C1=O

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert its effects through:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antifungal properties against various Candida species, inhibiting their growth in vitro.

Antifungal Activity

In a study assessing the antifungal properties of thiazolidine derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects against:

- Candida tropicalis

- Candida krusei

- Candida glabrata

The compound's effectiveness was evaluated using the Minimum Inhibitory Concentration (MIC) method, revealing that certain derivatives had MIC values as low as 128 µg/mL after 72 hours of exposure .

Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. The IC50 values were determined using standard assays (e.g., MTT assay), indicating that the compound's cytotoxicity is dose-dependent and varies across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 83.20 |

| MCF7 | >100 |

| HeLa | 98 |

These results suggest a potential for further development as an anticancer agent, though more extensive studies are required to elucidate the exact mechanisms involved .

Study 1: Antifungal Efficacy

A recent study focused on the antifungal efficacy of thiazolidine derivatives demonstrated that compounds structurally related to this compound exhibited potent antifungal activity against multiple strains of Candida. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of various thiazolidine derivatives on human cancer cell lines. The results indicated that while some derivatives showed promising cytotoxicity, others were significantly less effective, suggesting a need for further optimization of chemical structure to improve efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.